![molecular formula C17H14ClN3O B6418401 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1192579-58-0](/img/structure/B6418401.png)
2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (hereafter referred to as “compound A”) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that can be synthesized in the laboratory, and has been studied for its potential use in a variety of applications.
Scientific Research Applications
Compound A has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been studied for its potential use in the detection of nerve agents, as well as its potential use in cancer research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have affinity towards the active site of murb enzyme .
Mode of Action
A rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization of 2- (1h-pyrazol-1-yl)pyridine with internal alkynes has been described . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in c–h bond functionalization , which could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have displayed broad spectrum antibacterial activity . Additionally, some derivatives have shown higher radical scavenging ability than the positive control drug Trolax .
Action Environment
It’s worth noting that the rhodium (iii)-catalyzed c–h bond functionalization is solvent-controlled , indicating that the solvent environment could potentially influence the compound’s action.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for use in laboratory experiments. It is a synthetic compound that can be synthesized in the laboratory, and it is relatively stable and non-toxic. However, it is important to note that it can be toxic in high doses, and it can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions of research for compound A. One potential direction is to further study its potential use in the detection of nerve agents. Additionally, further research could be conducted to explore its potential use in cancer research, as well as its potential use in the regulation of neurotransmission. Another potential direction is to explore the potential use of compound A in drug delivery systems. Finally, further research could be conducted to explore its potential use in other areas, such as agriculture and biotechnology.
Synthesis Methods
Compound A can be synthesized using a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 3-amino-1H-pyrazole in the presence of sodium hydroxide to form the intermediate compound 2-(2-chlorophenyl)-3-amino-1H-pyrazole. The second step involves the reaction of the intermediate compound with acetic anhydride in the presence of sodium acetate to form compound A.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCOQFGSWAGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide |
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